molecular formula C18H18FN B14268795 6-(4-Fluorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 179894-42-9

6-(4-Fluorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B14268795
CAS No.: 179894-42-9
M. Wt: 267.3 g/mol
InChI Key: ZHLHTOQOIRJZNR-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial chemistry. The presence of the fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 4-fluoroaniline, with a suitable ketone or aldehyde under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and materials science.

Scientific Research Applications

6-(4-Fluorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde
  • 4-Fluoroamphetamine
  • Various indole derivatives

Uniqueness

6-(4-Fluorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to its specific structural features, such as the presence of the fluorophenyl group and the quinoline ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

179894-42-9

Molecular Formula

C18H18FN

Molecular Weight

267.3 g/mol

IUPAC Name

6-(4-fluorophenyl)-2,2,4-trimethyl-1H-quinoline

InChI

InChI=1S/C18H18FN/c1-12-11-18(2,3)20-17-9-6-14(10-16(12)17)13-4-7-15(19)8-5-13/h4-11,20H,1-3H3

InChI Key

ZHLHTOQOIRJZNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)C3=CC=C(C=C3)F)(C)C

Origin of Product

United States

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